molecular formula C9H9BN2O3 B13468801 (1-acetyl-1H-indazol-6-yl)boronic acid

(1-acetyl-1H-indazol-6-yl)boronic acid

Cat. No.: B13468801
M. Wt: 203.99 g/mol
InChI Key: VSAPXEOKEOFGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Acetyl-1H-indazol-6-yl)boronic acid is a premium, high-purity boronic acid derivative intended for research and development purposes exclusively. This compound is a specialized building block in organic synthesis and medicinal chemistry. Boronic acids are quintessential reagents in modern synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds that is indispensable in the construction of complex molecules for pharmaceuticals and materials science . The indazole scaffold is a privileged structure in pharmacology, present in a wide spectrum of biologically active molecules and several marketed drugs . Indazole derivatives have demonstrated a broad range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, and are found in drugs such as the tyrosine kinase inhibitors Pazopanib and Axitinib, and the antiemetic Granisetron . The 1-acetyl substitution on the indazole ring can be utilized to direct reactivity and alter the physicochemical properties of the molecule during synthesis. As a key synthetic intermediate, this compound enables researchers to functionalize the indazole core at the 6-position, facilitating the exploration of structure-activity relationships and the development of novel therapeutic candidates . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H9BN2O3

Molecular Weight

203.99 g/mol

IUPAC Name

(1-acetylindazol-6-yl)boronic acid

InChI

InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-8(10(14)15)3-2-7(9)5-11-12/h2-5,14-15H,1H3

InChI Key

VSAPXEOKEOFGED-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2C(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Indazole Core : The synthesis typically starts from 6-bromoindazole or 6-haloindazole derivatives, which allow for subsequent functionalization at the 6-position.
  • Boronic Acid Installation : Introduction of the boronic acid group at the 6-position is commonly achieved via palladium-catalyzed borylation of the corresponding 6-bromoindazole.
  • Acetylation at N-1 : The 1-position acetyl group is introduced by acylation of the indazole nitrogen with acetic anhydride or related acetylating agents under mild conditions.

Palladium-Catalyzed Borylation to Form 6-Boronic Acid Indazole

A widely used method for synthesizing indazolylboronic acids involves the palladium-catalyzed borylation of 6-bromoindazole derivatives with bis(pinacolato)diboron or related borylating agents. The general reaction scheme is:

$$
\text{6-Bromoindazole} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{6-Boronic acid pinacol ester of indazole}
$$

  • Catalyst : Palladium(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are effective.
  • Base : Potassium acetate or potassium carbonate is typically used.
  • Solvent : Dimethylformamide or dioxane is common.
  • Temperature : Heating at 80–100 °C for several hours.
  • Outcome : The pinacol boronate ester intermediate is often isolated and then hydrolyzed to the free boronic acid.

This method was demonstrated effectively for protected indazolylboronic esters, facilitating rapid synthesis with good yields and purity.

Acetylation of Indazole Nitrogen (N-1 Position)

Following borylation, acetylation at the N-1 position is performed to obtain the acetylated indazole boronic acid:

  • Reagents : Acetic anhydride or acetyl chloride.
  • Conditions : Typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature or mild heating.
  • Catalysts/Additives : Pyridine or 4-dimethylaminopyridine (DMAP) may be used as bases and catalysts.
  • Reaction Time : Several hours to overnight.
  • Yield : Good to excellent yields (up to 70% or more) reported for similar acetylations on indazole derivatives.

Alternative Synthetic Routes

  • Suzuki-Miyaura Cross-Coupling : An alternative approach involves Suzuki coupling between a 1-acetyl-6-bromoindazole and a boronic acid derivative to install the boronic acid function indirectly, followed by deprotection or hydrolysis steps.
  • Direct Borylation of Protected Indazoles : Using protected haloindazoles (e.g., N-protected) allows for selective borylation and subsequent deprotection to yield the target boronic acid.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Borylation of 6-bromoindazole Pd(dppf)Cl2 (5 mol%), bis(pinacolato)diboron (1.2 equiv), KOAc (2 equiv), DMF, 90 °C, 6 h Efficient conversion to 6-boronic acid pinacol ester intermediate 70–85%
Hydrolysis to boronic acid Pinacol ester treated with aqueous acidic conditions (e.g., HCl or TFA in DCM), room temp, 1–2 h Converts pinacol ester to free boronic acid Quantitative to high
Acetylation at N-1 Acetic anhydride (1.1 equiv), pyridine or DMAP catalyst, DCM, room temp to 40 °C, overnight Selective acetylation of the indazole nitrogen without affecting boronic acid 65–75%
Suzuki coupling (alternative) 1-acetyl-6-bromoindazole, arylboronic acid, Pd(PPh3)4, Cs2CO3, dioxane/H2O, 90 °C, 4–8 h Used for analog synthesis; may require subsequent boronic acid installation or deprotection Variable, 50–80%

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) : The ^1H NMR spectrum of this compound typically shows:

    • Downfield singlets at δ 10–13 ppm corresponding to active hydrogens on the indazole amide nitrogen.
    • Aromatic proton signals in δ 6–8 ppm range.
    • Methyl protons of the acetyl group appear as a sharp singlet around δ 2–3 ppm.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion corresponding to the acetylated indazolylboronic acid.

  • Purification : Flash chromatography on silica gel is commonly employed to isolate the pure compound after each synthetic step.

Summary of Key Literature Sources

Source Type Contribution
Patent WO2006048745A1 Describes palladium-catalyzed coupling methods for indazole derivatives, relevant catalysts and bases.
Journal Article (Synlett) Reports facile synthesis of protected indazolylboronic esters via borylation of haloindazoles.
NCBI PMC Articles Provide detailed synthetic routes including Suzuki coupling, acetylation, and characterization of indazole derivatives.
RSC Advances Discusses Suzuki coupling involving (1H-indazol-6-yl)boronic acid with various halides for derivative synthesis.
PMC Article on Indazole Synthesis Describes copper-catalyzed methods for indazole ring formation from boronic acids, useful for alternative synthetic planning.

Chemical Reactions Analysis

Types of Reactions

(1-acetyl-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the indazole ring can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of (1-acetyl-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition. The indazole ring can interact with various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents pKa* Key Applications/Activities Source
(1-Acetyl-1H-indazol-6-yl)boronic acid C₉H₁₀BN₃O₃ 1-Acetyl, 6-boronic acid N/A Hypothesized anticancer activity Derived from analogs
1-Methyl-1H-indazol-6-yl boronic acid C₈H₉BN₂O₂ 1-Methyl, 6-boronic acid ~8.5–9.0 Intermediate in Suzuki couplings
(5-Methyl-1H-indazol-6-yl)boronic acid C₈H₉BN₂O₂ 5-Methyl, 6-boronic acid N/A Anticancer research
1H-Indazol-6-ylboronic acid C₇H₇BN₂O₂ Unsubstituted indazole ~8.0–8.5 Enzyme inhibition studies

*Note: pKa values are estimated based on trends for arylboronic acids . The acetyl group in the target compound may lower pKa compared to methyl-substituted analogs due to electron withdrawal, enhancing boronate formation at physiological pH .

Anticancer Effects:
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells, highlighting the role of extended aromatic systems in antiproliferative activity .
Enzyme Inhibition:
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . This underscores the importance of boronic acid moieties in enzyme binding.
  • Boronic acids with electron-deficient aryl groups (e.g., 4-nitrophenylboronic acid) show faster oxidative conversion to phenols, relevant for prodrug design .

Reactivity and Stability

  • 4-Nitrophenylboronic acid undergoes rapid oxidation to 4-nitrophenol in the presence of H₂O₂ at pH 11, while its pinacol ester reacts more slowly . This suggests that esterification (e.g., pinacol) can modulate reactivity.
  • Fluoro-substituted boronic acids (e.g., 4-Fluoro-1H-indazol-6-yl boronic acid pinacol ester) exhibit stabilization through-space effects rather than through-bond electronic effects, influencing their Lewis acidity .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR):

    • Substitution at the 1-position of indazole (e.g., acetyl vs. methyl) alters electronic properties and binding affinity. Acetyl groups may enhance interactions with serine proteases or transcription factors .
    • Extended aromatic systems (e.g., phenanthrene) improve cytotoxicity but may reduce solubility, necessitating prodrug strategies .
  • Diagnostic and Therapeutic Potential: Boronic acids like phenylboronic acid outperform aminophenylboronic acid (APBA) in detecting KPC-producing bacteria, emphasizing substituent-dependent selectivity . The acetyl group in this compound could improve target specificity in enzyme inhibition compared to simpler analogs .

Q & A

Q. What are the key synthetic strategies for preparing (1-acetyl-1H-indazol-6-yl)boronic acid, and how can reaction conditions be optimized?

The synthesis of arylboronic acids typically involves cross-coupling reactions such as Suzuki-Miyaura, where halogenated precursors react with boronic acid pinacol esters. For indazole derivatives, protecting groups (e.g., acetyl) are critical to prevent unwanted side reactions during functionalization. Optimization variables include:

  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos or SPhos .
  • Bases : Carbonate or phosphate bases to stabilize intermediates.
  • Solvents : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency .
    High-throughput screening or surrogate-based optimization frameworks (e.g., mixed-integer programming) can systematically explore parameter space .

Q. What analytical methods are most effective for characterizing this compound and verifying purity?

  • MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass determination and sequencing of boronic acid-containing compounds .
  • LC-MS/MS : Validated under ICH guidelines for trace impurity detection (e.g., genotoxic boronic acids at <1 ppm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; arylboronic acids with electron-withdrawing groups (e.g., acetyl) often degrade above 300°C .

Q. How does the acetyl group influence the reactivity and stability of this boronic acid in aqueous solutions?

The acetyl group on the indazole ring enhances steric hindrance, reducing non-specific diol binding (e.g., with sugars) while improving hydrolytic stability. At physiological pH, boronic acids form reversible complexes with diols, but the acetyl group shifts equilibrium toward the free acid form, which is critical for applications like targeted drug delivery .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., glioblastoma) using MTT or ATP-based viability assays. Compare IC₅₀ values with structurally similar compounds (e.g., combretastatin boronic acid analogs) .
  • Mechanistic studies : Use flow cytometry (FACScan) to assess apoptosis induction and tubulin polymerization inhibition, a hallmark of anticancer boronic acids .
  • Structure-Activity Relationship (SAR) : Modify the acetyl group or indazole substituents to isolate pharmacophore contributions .

Q. What experimental approaches resolve contradictions in binding affinity data for boronic acid-diol interactions?

  • Kinetic vs. thermodynamic studies : Stopped-flow fluorescence assays measure binding rates (kₒₙ/kₒff) to distinguish fast equilibrium (seconds) from slow processes, which may explain discrepancies in reported affinities .
  • Surface plasmon resonance (SPR) : Quantify glycoprotein interactions while controlling for secondary effects (e.g., non-specific adsorption) using borate buffer at elevated pH .

Q. How can MALDI-MS be adapted for high-throughput sequencing of peptide boronic acid libraries containing this compound moieties?

  • On-plate derivatization : Use DHB matrix to esterify boronic acids in situ, suppressing boroxine artifacts and enabling direct MS/MS sequencing .
  • Branching analysis : For multi-boronic acid peptides, collision-induced dissociation (CID) fragments reveal connectivity patterns, even with unknown sequences .

Q. What strategies mitigate thermal degradation during the formulation of boronic acid-based therapeutics?

  • Excipient screening : Co-formulate with cyclodextrins or poly(ethylene glycol) to stabilize the boronic acid moiety.
  • Degradation pathway analysis : Use TGA-DSC-MS to identify decomposition products (e.g., boroxines) and adjust storage conditions (e.g., inert atmosphere, low humidity) .

Methodological Considerations

Q. How do computational tools aid in predicting mutagenicity alerts for boronic acid impurities?

  • In silico models : Software like Derek Nexus identifies structural alerts (e.g., boronic acid groups) linked to genotoxicity. Validate predictions with Ames tests for impurities at <1 ppm thresholds .

Q. What experimental design principles optimize Suzuki-Miyaura cross-coupling for indazole-boronic acid derivatives?

  • Design of Experiments (DoE) : Vary aryl halides, bases, and ligands in a fractional factorial design to maximize yield and minimize side products .
  • Surrogate models : Gaussian process regression predicts optimal conditions (e.g., Pd catalyst loading, temperature) with minimal experimental runs .

Q. How can researchers differentiate specific vs. non-specific interactions in boronic acid-based glycoprotein sensors?

  • Competitive displacement assays : Introduce free diols (e.g., fructose) to displace bound glycoproteins; measure SPR signal recovery to quantify specificity .
  • Buffer optimization : High-ionic-strength buffers reduce electrostatic interference, while borate buffers disrupt weak diol interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.